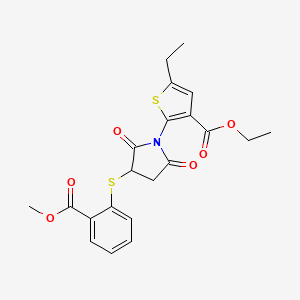
N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction sequence involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene . Additionally, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols . These studies highlight the diverse synthetic routes and the potential biological activities of acetamide derivatives.
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the crystal structure of an anticancer drug candidate, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction and further supported by spectroscopic techniques . These studies demonstrate the importance of structural characterization in understanding the properties and potential applications of acetamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives has been studied in the context of their potential biological activities. For instance, novel acetamide derivatives synthesized through the Leuckart reaction were assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, with some compounds showing activities comparable to standard drugs . Another study focused on the hydrogen-bonding ability of N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols, providing insights into the electronic charge transfer and bond moments in these complexes . These findings suggest that the chemical reactivity of acetamide derivatives is closely linked to their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been explored through experimental and theoretical studies. For example, the spectroscopic characterization and anti-COVID-19 molecular docking investigation of 2-(2-formylphenoxy)acetamide revealed its potential antiviral activity against SARS-CoV-2, with good binding affinity for the target protein . The study of hydrogen bond formation in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen bonds in solution, which were further analyzed using NBO studies . These analyses contribute to a deeper understanding of the properties that govern the biological activities of acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
1. Analgesic and Anti-inflammatory Applications
- KR-25003, a compound structurally similar to N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, has been identified as a potent analgesic capsaicinoid. Its crystal structure suggests unique conformational properties different from other capsaicinoids, stabilized by intermolecular hydrogen bonds (Park et al., 1995).
2. Potential in Cancer Research
- Synthesized derivatives of phenoxyacetamide, closely related to this compound, have shown promise as potential anticancer agents. Specific compounds exhibited significant anticancer activities against breast cancer and neuroblastoma cells (Rani et al., 2014).
3. Inhibition of Fatty Acid Synthesis in Algae
- Chloroacetamides, including compounds structurally similar to this compound, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These compounds are used as herbicides in various crops (Weisshaar & Böger, 1989).
4. Potential in Treating Atrial Fibrillation
- Ranolazine, a compound related to this compound, is clinically used for treating angina pectoris and shows potential in treating atrial fibrillation. Pre-clinical and clinical studies suggest its antiarrhythmic activity with atrio-selectivity (Hancox & Doggrell, 2010).
5. Applications in Insecticidal Research
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, similar to this compound, have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibited excellent results, suggesting potential as insecticidal agents (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)7-8-17(18)24-12-19(22)20-16-9-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHRFNTUFZWMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

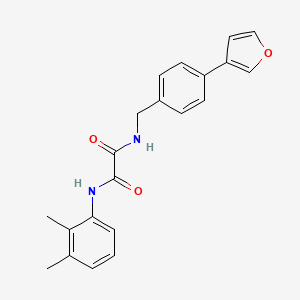
![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)
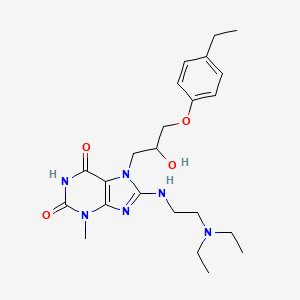
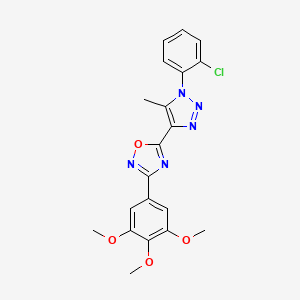
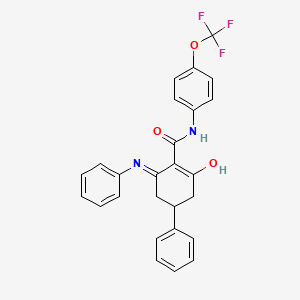
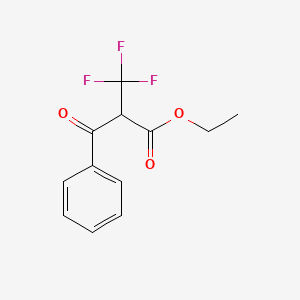
![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
